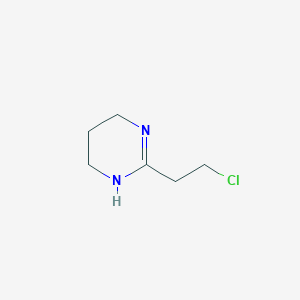
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound that contains a pyrimidine ring with a chloroethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of a suitable pyrimidine precursor with a chloroethylating agent. One common method is the reaction of 1,4,5,6-tetrahydropyrimidine with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules is a key aspect of its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Chloroethyl)imidazole: Contains an imidazole ring, offering different reactivity and biological properties.
2-(2-Chloroethyl)benzimidazole: Combines the chloroethyl group with a benzimidazole ring, used in various pharmaceutical applications.
Uniqueness
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific ring structure and the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Fórmula molecular |
C6H11ClN2 |
|---|---|
Peso molecular |
146.62 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9) |
Clave InChI |
UGGHKXAINPRGAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


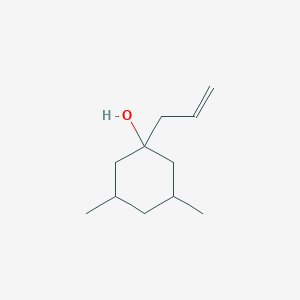
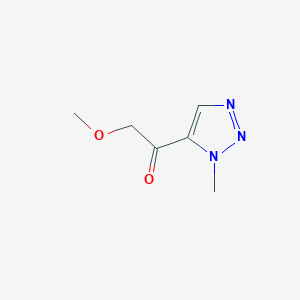
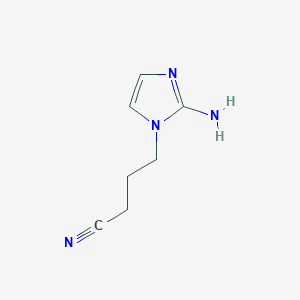



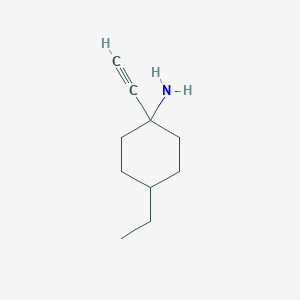
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
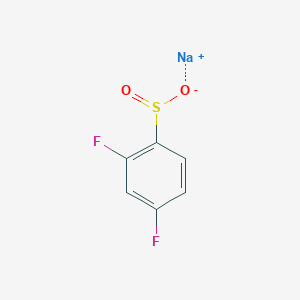
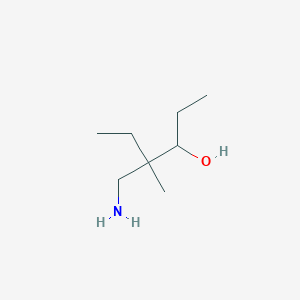

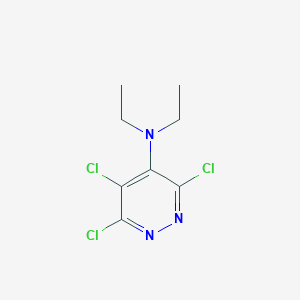
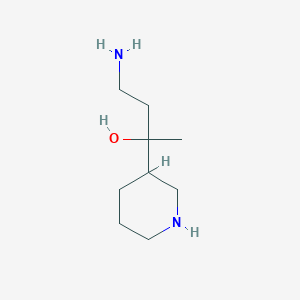
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
